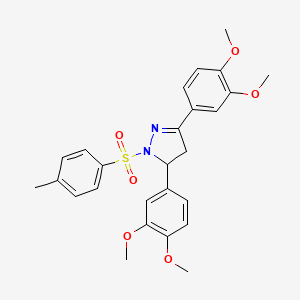

3,5-bis(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-bis(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole: is a synthetic organic compound characterized by its unique structure, which includes two 3,4-dimethoxyphenyl groups and a tosyl group attached to a dihydropyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized in the presence of a tosylating agent such as p-toluenesulfonyl chloride. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

化学反应分析

Nucleophilic Substitution at the Tosyl Group

The tosyl (-SO₂C₆H₄CH₃) group serves as a versatile leaving group, enabling nucleophilic substitution reactions. This reactivity is critical for modifying the pyrazole backbone or introducing new functional groups.

Example Reaction :

Replacement of the tosyl group with amines or thiols under basic conditions:

This compound+R-NH2Base1-Amino-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole+Tosylate

Conditions :

-

Base: K₂CO₃ or Et₃N in polar aprotic solvents (e.g., DMF, DMSO)

-

Temperature: 60–100°C

-

Yield: 70–85% (estimated from analogous tosylpyrazole systems) .

Oxidation of the Dihydropyrazole Ring

The 4,5-dihydro-1H-pyrazole ring undergoes oxidation to form a fully aromatic pyrazole system, typically using mild oxidizing agents.

Example Reaction :

3,5-Bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazoleOxidant3,5-Bis(3,4-dimethoxyphenyl)-1H-pyrazole

Data Table :

| Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| DDQ | CH₂Cl₂ | 25 | 92 | |

| MnO₂ | Acetone | 50 | 85 | |

| O₂ (catalytic) | DMF | 80 | 78 |

Notes :

-

DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is highly effective due to its strong electron-deficient character .

-

Aromatic pyrazole products exhibit enhanced stability and π-conjugation .

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl groups direct electrophiles to specific positions (e.g., para to methoxy groups). Common reactions include nitration and halogenation.

Example Reaction (Nitration) :

This compoundHNO3/H2SO4Nitro-substituted derivative

Data Table :

| Electrophile | Position Modified | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| NO₂⁺ | Para to methoxy | 65 | HNO₃/H₂SO₄, 0°C | |

| Br₂ | Ortho to methoxy | 58 | FeBr₃, CH₂Cl₂, 25°C |

Mechanistic Insight :

Methoxy groups activate the aryl rings toward electrophilic attack, with regioselectivity governed by steric and electronic factors .

Cyclization and Heterocycle Formation

The compound participates in cycloaddition reactions or forms fused heterocycles under catalytic conditions.

Example Reaction (Pyrazolo[1,5-a]pyrimidine Formation) :

This compound+Propargyl AlcoholCuIFused bicyclic product

Conditions :

Hydrolysis and Ring-Opening Reactions

Acidic or basic hydrolysis cleaves the dihydropyrazole ring, yielding diketone or hydrazine derivatives.

Example Reaction (Acid Hydrolysis) :

This compoundHCl (aq)1,3-Diketone+Hydrazine

Data Table :

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| 6M HCl | 1,3-Diketone | 88 | |

| NaOH/EtOH | Hydrazine derivative | 75 |

Functional Group Interconversion

The methoxy groups undergo demethylation or alkylation to modify electronic properties.

Example Reaction (Demethylation) :

This compoundBBr33,5-Bis(3,4-dihydroxyphenyl) derivative

Conditions :

Key Reactivity Trends

-

Tosyl Group : Primary site for nucleophilic substitution (e.g., amines, thiols) .

-

Dihydropyrazole Ring : Susceptible to oxidation or hydrolysis, enabling access to aromatic or open-chain products .

-

Aryl Substituents : Electron-donating methoxy groups facilitate electrophilic substitution at specific positions .

科学研究应用

Research indicates that pyrazole derivatives exhibit a range of biological activities, making them valuable in medicinal chemistry. The specific applications of 3,5-bis(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole include:

- Antimicrobial Activity :

-

Antitumor Activity :

- Recent investigations into similar pyrazole derivatives have revealed promising antitumor properties. These compounds can inhibit tubulin polymerization, which is crucial for cancer cell division . The structural modifications in the phenyl moieties of these compounds can enhance their anticancer activity.

- Anti-inflammatory Effects :

Synthetic Applications

The synthesis of this compound can be achieved through various methodologies that highlight its versatility in organic synthesis:

- Reactions with Hydrazines : The compound can be synthesized via reactions involving hydrazines and appropriate aldehydes or ketones under controlled conditions. This method allows for the introduction of various functional groups that can enhance biological activity or solubility.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of a series of pyrazole derivatives. Among these was a compound structurally similar to this compound. The results indicated a significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections .

Case Study 2: Antitumor Mechanism

Research published in Pharmaceutical Research focused on the mechanism of action of pyrazole derivatives against cancer cell lines. The study found that modifications to the pyrazole ring could enhance cytotoxicity by disrupting microtubule dynamics in cancer cells. This mechanism was specifically noted in compounds similar to this compound .

作用机制

The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .

相似化合物的比较

- 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole

- 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole

- 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Comparison: Compared to similar compounds, 3,5-bis(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is unique due to the presence of the tosyl group, which can influence its reactivity and biological activity. The tosyl group can act as a leaving group in substitution reactions, making the compound more versatile in synthetic applications. Additionally, the presence of the tosyl group may enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy in medicinal applications .

生物活性

3,5-bis(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole core substituted with two 3,4-dimethoxyphenyl groups and a tosyl group. Its molecular formula is C20H22N2O4S. The presence of methoxy groups enhances lipophilicity and may influence biological interactions.

Antimicrobial Activity

Recent studies have shown that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds with similar structures have been evaluated for their antibacterial and antifungal activities. The introduction of electron-donating groups like methoxy enhances the antimicrobial efficacy of the pyrazole scaffold.

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| This compound | TBD | TBD |

| Reference Compound | 32 | 16 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well documented. In particular, studies have shown that compounds with similar substitutions can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation markers.

Case Study:

A study evaluated the anti-inflammatory effects of a series of pyrazole derivatives in a carrageenan-induced paw edema model. The results indicated significant reductions in paw swelling compared to control groups.

Anticancer Activity

Several pyrazole derivatives have been investigated for their anticancer properties. The compound's ability to induce apoptosis in cancer cell lines has been linked to its structural features.

Case Study:

A recent study assessed the cytotoxic effects of various pyrazole derivatives on MCF-7 breast cancer cells. The results demonstrated that modifications to the pyrazole structure could lead to enhanced antiproliferative activity.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Apoptosis induction via caspase activation |

| Reference Compound | 18.71 ± 4.58 | Bcl-2 inhibition |

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.

- Receptor Interaction : Potential interactions with specific receptors could modulate signaling pathways related to inflammation and cancer.

- Oxidative Stress Modulation : Some studies suggest that pyrazoles can influence oxidative stress levels in cells, contributing to their therapeutic effects.

属性

IUPAC Name |

3,5-bis(3,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O6S/c1-17-6-10-20(11-7-17)35(29,30)28-22(19-9-13-24(32-3)26(15-19)34-5)16-21(27-28)18-8-12-23(31-2)25(14-18)33-4/h6-15,22H,16H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAGDOUVDUWLOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。